4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride
Overview
Description
4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride is a useful research compound. Its molecular formula is C11H23Cl2N3O and its molecular weight is 284.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Piperidine and piperazine derivatives have been synthesized and characterized for their potential antibacterial and antifungal properties. For instance, novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds were evaluated, showcasing their relevance in the development of new antimicrobial agents (Ibiş et al., 2015). Additionally, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and assessed as anticancer agents, further highlighting the therapeutic potential of such compounds (Rehman et al., 2018).
Therapeutic Agent Development
Research has also focused on developing long-acting therapeutic agents for cocaine abuse treatment, utilizing derivatives of piperazine and piperidine. Such studies demonstrate the compound's relevance in addressing substance abuse disorders, offering insights into the design of dopamine transporter ligands (Hsin et al., 2002).
Antimicrobial Activity
Further studies have led to the discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines, synthesized through a simple and efficient protocol, demonstrating significant antimicrobial and antituberculosis activity (Patel et al., 2012). These findings indicate the broad spectrum of biological activities that can be targeted by manipulating the chemical structure of piperidine and piperazine derivatives.
Properties
IUPAC Name |
4-(2-piperidin-3-ylethyl)piperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c15-11-9-14(7-5-13-11)6-3-10-2-1-4-12-8-10;;/h10,12H,1-9H2,(H,13,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSVALYEWOEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCNC(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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